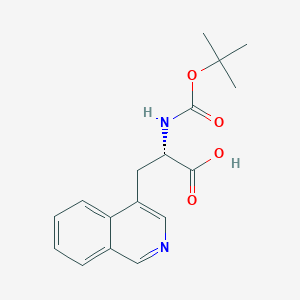
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-(isoquinolin-4-yl)alanine.
Protection of Amine Group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), N,N-diisopropylethylamine (DIPEA)
Major Products Formed
Deprotection: (S)-3-(isoquinolin-4-yl)alanine
Coupling: Peptide derivatives
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amine functionality during coupling reactions and can be removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of an isoquinolinyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(indol-3-yl)propanoic acid: Contains an indole group instead of an isoquinolinyl group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is unique due to the presence of the isoquinolinyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(2S)-3-isoquinolin-4-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)8-12-10-18-9-11-6-4-5-7-13(11)12/h4-7,9-10,14H,8H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
InChI Key |
AFJOZSVFLMOLJQ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



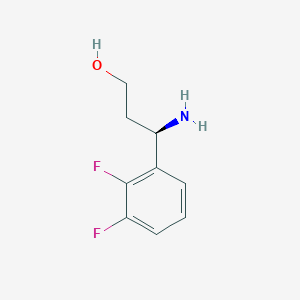
![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
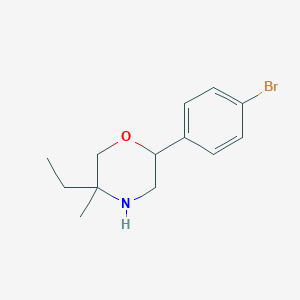
![4-[2-Amino-2-(pyrimidin-2-YL)ethyl]phenol](/img/structure/B15276677.png)
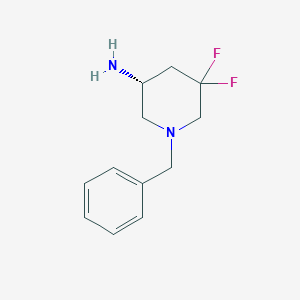
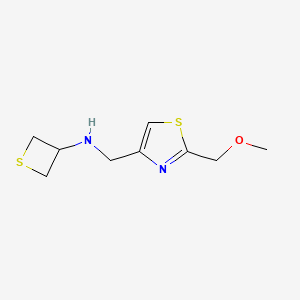
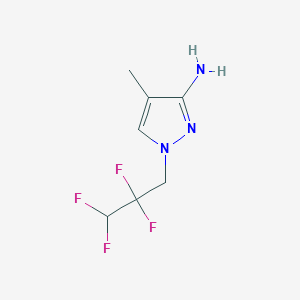
![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
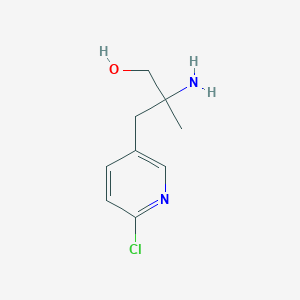
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
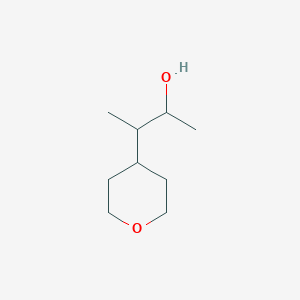
![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
